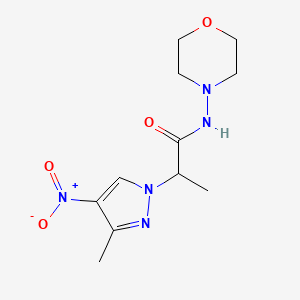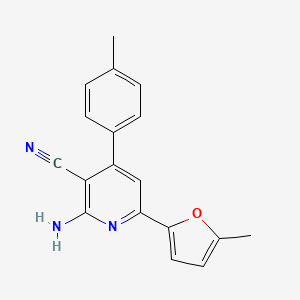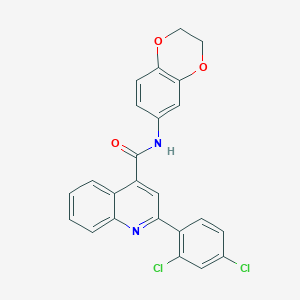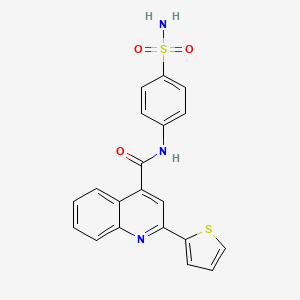![molecular formula C20H15N5O4S B10899571 (5Z)-6-hydroxy-5-({[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}methylidene)-3-phenylpyrimidine-2,4(3H,5H)-dione](/img/structure/B10899571.png)
(5Z)-6-hydroxy-5-({[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}methylidene)-3-phenylpyrimidine-2,4(3H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-HYDROXY-5-((Z)-1-{[5-(4-METHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]AMINO}METHYLIDENE)-3-PHENYL-2,4(3H)-PYRIMIDINEDIONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrimidinedione core, a methoxyphenyl group, and a thiadiazolyl group, making it an interesting subject for chemical and biological studies.
Métodos De Preparación
The synthesis of 6-HYDROXY-5-((Z)-1-{[5-(4-METHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]AMINO}METHYLIDENE)-3-PHENYL-2,4(3H)-PYRIMIDINEDIONE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrimidinedione core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step may involve the use of methoxy-substituted benzaldehydes or related compounds.
Attachment of the thiadiazolyl group: This can be done through cyclization reactions involving thiosemicarbazides and appropriate reagents.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
6-HYDROXY-5-((Z)-1-{[5-(4-METHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]AMINO}METHYLIDENE)-3-PHENYL-2,4(3H)-PYRIMIDINEDIONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
6-HYDROXY-5-((Z)-1-{[5-(4-METHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]AMINO}METHYLIDENE)-3-PHENYL-2,4(3H)-PYRIMIDINEDIONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a probe for studying biological processes due to its unique structure.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 6-HYDROXY-5-((Z)-1-{[5-(4-METHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]AMINO}METHYLIDENE)-3-PHENYL-2,4(3H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparación Con Compuestos Similares
Similar compounds to 6-HYDROXY-5-((Z)-1-{[5-(4-METHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]AMINO}METHYLIDENE)-3-PHENYL-2,4(3H)-PYRIMIDINEDIONE include other pyrimidinedione derivatives and thiadiazole-containing compounds. These compounds may share some structural features but differ in their specific functional groups and overall properties. The uniqueness of 6-HYDROXY-5-((Z)-1-{[5-(4-METHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]AMINO}METHYLIDENE)-3-PHENYL-2,4(3H)-PYRIMIDINEDIONE lies in its combination of a pyrimidinedione core with a methoxyphenyl and thiadiazolyl group, which may confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C20H15N5O4S |
|---|---|
Peso molecular |
421.4 g/mol |
Nombre IUPAC |
6-hydroxy-5-[(E)-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]iminomethyl]-1-phenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C20H15N5O4S/c1-29-14-9-7-12(8-10-14)17-23-24-19(30-17)21-11-15-16(26)22-20(28)25(18(15)27)13-5-3-2-4-6-13/h2-11,27H,1H3,(H,22,26,28)/b21-11+ |
Clave InChI |
FESNVBXSAWSUHX-SRZZPIQSSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C2=NN=C(S2)/N=C/C3=C(N(C(=O)NC3=O)C4=CC=CC=C4)O |
SMILES canónico |
COC1=CC=C(C=C1)C2=NN=C(S2)N=CC3=C(N(C(=O)NC3=O)C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5E)-5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10899498.png)
![13-(difluoromethyl)-11-methyl-4-[5-[(4-methylphenoxy)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10899506.png)
![4-bromo-N-{4-[(2-cyclohexylidenehydrazinyl)carbonyl]phenyl}benzamide](/img/structure/B10899509.png)
![2-[(2E)-2-(5-bromo-2,4-dimethoxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B10899522.png)
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10899529.png)



![2-iodo-N-[6-iodo-2-(naphthalen-2-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B10899547.png)
![4-methyl-N-(2-oxo-2-{(2E)-2-[(4-oxo-4H-chromen-3-yl)methylidene]hydrazinyl}ethyl)benzenesulfonamide (non-preferred name)](/img/structure/B10899559.png)

![1-[(4-chlorophenoxy)methyl]-N-cyclohexyl-1H-pyrazole-3-carboxamide](/img/structure/B10899575.png)
![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide](/img/structure/B10899577.png)

